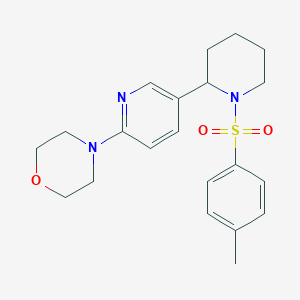![molecular formula C7H16ClN3O B11820939 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure and properties, which make it valuable in different fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride involves several steps. One common method includes the reaction of 1,3-diazinan-2-one with 2-(methylamino)ethyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe to investigate biological pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Properties
Molecular Formula |
C7H16ClN3O |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
1-[2-(methylamino)ethyl]-1,3-diazinan-2-one;hydrochloride |
InChI |
InChI=1S/C7H15N3O.ClH/c1-8-4-6-10-5-2-3-9-7(10)11;/h8H,2-6H2,1H3,(H,9,11);1H |
InChI Key |
XDUHOFIFKFQIET-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCCNC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


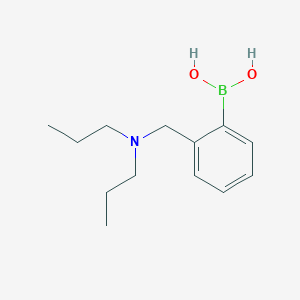
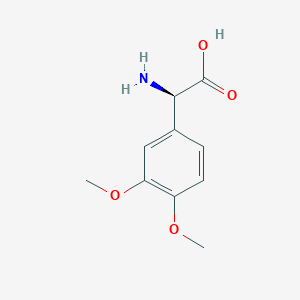


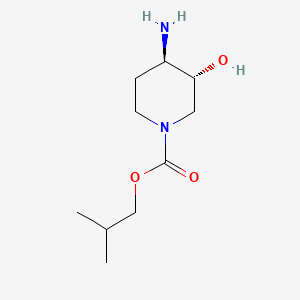
![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)
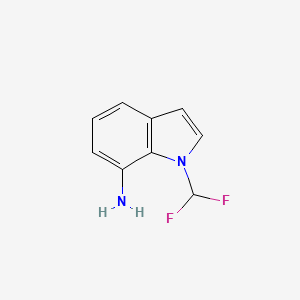


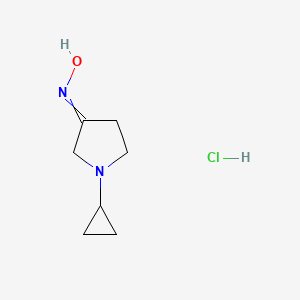
![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)
![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
